辣椒酰胺

描述

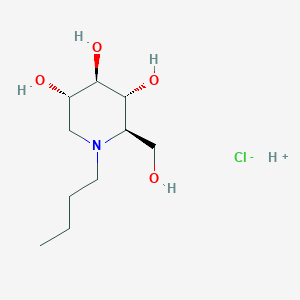

- 辣椒酰胺是一种有机化合物,通常呈白色至淡黄色结晶固体。

- 它具有辛辣的气味,并表现出一定的溶解性,可溶于多种有机溶剂。

- 辣椒酰胺是从辣椒 (Capsicum baccatum L. var. praetermissum) 的果实中分离出来的。

科学研究应用

- 辣椒酰胺的潜在应用包括:

疼痛研究: 由于其 TRPV1 激动剂活性,它可能与疼痛相关研究有关。

炎症研究: 研究其对炎症途径的影响。

癫痫研究: 探索其对癫痫相关机制的影响。

准备方法

- 辣椒酰胺通常从辣椒中提取。

- 采用特定的提取和纯化方法来获得这种化合物。

化学反应分析

- 辣椒酰胺是一种TRPV1激动剂 (EC50 = 3.2 μM)。TRPV1 (瞬时感受器电位香草素1型) 是一种非选择性阳离子通道,允许钙离子通过。

- 它激活 TRPV1,这在与辣椒素(导致辣椒辣味的化合物)相关的各种生理活动中发挥作用。

- 体外研究表明,辣椒酰胺对 TRPV1 的激动剂活性弱于辣椒素或辣椒酸。 它与其他天然化合物如姜辣素、胡椒碱和辣椒醇相当 .

作用机制

- 辣椒酰胺通过激活 TRPV1 通道发挥作用。

- 其作用中涉及的分子靶点和信号通路需要进一步研究。

相似化合物的比较

- 辣椒酰胺的独特性在于其特定的结构和 TRPV1 激动剂活性。

- 类似化合物包括辣椒素、姜辣素、胡椒碱和辣椒醇。

属性

IUPAC Name |

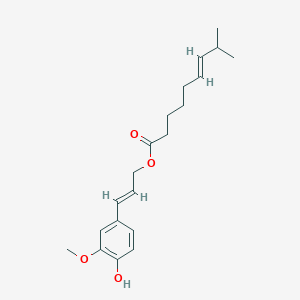

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWSMOFWZCBFSU-OAMUUVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does capsiconiate exhibit anti-invasive activity against lung adenocarcinoma cells like its counterparts, capsaicin and capsiate?

A1: Unlike capsaicin and capsiate, current research suggests that capsiconiate does not demonstrate anti-invasive activity against lung adenocarcinoma cells. Studies utilizing Boyden chamber assays and spherical invasion assays found that capsiconiate did not suppress the invasion of three different human lung adenocarcinoma cell lines. [, , , , , ]

Q2: Has capsiconiate been shown to have any effect on the metastasis of non-small cell lung cancer (NSCLC)?

A2: The provided research articles focus primarily on capsaicin and capsiate, with limited investigation into the anti-metastatic properties of capsiconiate. Therefore, we cannot definitively conclude whether capsiconiate influences NSCLC metastasis based on the available data. [, , , , , ]

Q3: What is the structural difference between capsaicin, capsiate, and capsiconiate?

A3: While the provided research papers highlight the structural similarities between these compounds, they do not provide detailed structural information for capsiconiate. Further research is necessary to elucidate the precise structural distinctions between these three compounds. [, , , , , ]

Q4: Are there any ongoing studies exploring potential applications of capsiconiate in other disease models or biological systems?

A4: The provided research articles primarily focus on the anti-cancer properties of capsaicin and capsiate in the context of lung cancer. Currently, there is no mention of investigations into other potential applications of capsiconiate within these studies. [, , , , , ]

Q5: Despite its lack of anti-invasive activity in the presented studies, could capsiconiate potentially serve as a starting point for developing novel compounds with therapeutic benefits?

A5: Although capsiconiate did not show anti-invasive activity in the specific cell lines tested, further research is needed to fully understand its potential. Investigating its properties in other biological contexts and exploring potential structural modifications could reveal undiscovered therapeutic applications. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

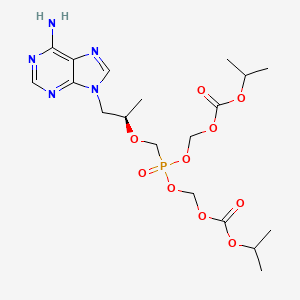

![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)